(3-Hydroxy-4-((4-sulpho-1-naphthyl)azo)naphthalene-2,7-disulphonato(3-))aluminium

Light fastness Photostability Food colour retention

The target compound, systematically named (3-hydroxy-4-((4-sulpho-1-naphthyl)azo)naphthalene-2,7-disulphonato(3-))aluminium (CAS 15876-44-5), is the aluminium lake of the monoazo food dye amaranth and is most commonly indexed under CAS 12227-62-2 or C.I. 16185:1 (Pigment Red 193).

Molecular Formula C20H11AlN2O10S3
Molecular Weight 562.5 g/mol
CAS No. 15876-44-5
Cat. No. B13817605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Hydroxy-4-((4-sulpho-1-naphthyl)azo)naphthalene-2,7-disulphonato(3-))aluminium
CAS15876-44-5
Molecular FormulaC20H11AlN2O10S3
Molecular Weight562.5 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)[O-])N=NC3=C4C=CC(=CC4=CC(=C3O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Al+3]
InChIInChI=1S/C20H14N2O10S3.Al/c23-20-18(35(30,31)32)10-11-9-12(33(24,25)26)5-6-13(11)19(20)22-21-16-7-8-17(34(27,28)29)15-4-2-1-3-14(15)16;/h1-10,23H,(H,24,25,26)(H,27,28,29)(H,30,31,32);/q;+3/p-3
InChIKeyVGVCYVQGAQCIRY-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Amaranth Aluminum Lake (CAS 15876-44-5) – Procurement-Relevant Identity, Regulatory Position, and In-Class Context


The target compound, systematically named (3-hydroxy-4-((4-sulpho-1-naphthyl)azo)naphthalene-2,7-disulphonato(3-))aluminium (CAS 15876-44-5), is the aluminium lake of the monoazo food dye amaranth and is most commonly indexed under CAS 12227-62-2 or C.I. 16185:1 (Pigment Red 193). It is a water-insoluble, fine red powder manufactured by precipitating the water-soluble amaranth sodium salt (CAS 915-67-3; E123) onto an aluminium hydroxide substrate [1]. The lake is approved for food, pharmaceutical and cosmetic use in multiple jurisdictions including the European Union under Regulation (EC) No 231/2012, China under GB 1886.219-2016, and Japan, and conforms to JECFA specifications . Within the class of food-grade red lake pigments, its closest structural and functional analogues are the parent amaranth sodium salt, aluminium lakes of other azo dyes (e.g., sunset yellow FCF lake, tartrazine lake, azorubine lake), and alternative red lakes such as erythrosine aluminium lake (C.I. 45430:1) and allura red aluminium lake (C.I. 16035:1).

Why Amaranth Aluminium Lake (CAS 15876-44-5) Cannot Be Directly Replaced by the Soluble Amaranth Sodium Salt or Arbitrary Lakes


The aluminium lake of amaranth is not a simple dilution or formulation variant of the soluble sodium salt (Amaranth, CAS 915-67-3); it is a distinct chemical entity with fundamentally altered physicochemical properties that govern its technological performance. While the sodium salt dissolves freely in water (≥120 g/L at 20 °C), the aluminium lake is insoluble in water and most organic solvents, effectively preventing colour bleeding, migration and leaching in aqueous and high-fat matrices [1]. This insolubility is critical for fat-based coatings, compressed powders, and anhydrous pharmaceutical dosage forms where soluble dyes would dissolve, migrate, and produce inconsistent colour distribution [2]. Furthermore, conversion to the aluminium lake measurably improves light fastness and thermal stability compared to the parent dye, and commercial specifications offer controlled dye-content grades (typically 11–42% w/w pure dye on an aluminium hydroxide substrate) [3]. Interchanging amaranth aluminium lake with another red lake—such as erythrosine lake or allura red lake—without formulation revalidation is scientifically unsound, because each lake possesses a unique absorption maximum, pH-stability window, purity specification, and regulatory authorisation scope that directly affect end-product compliance and sensory quality.

Quantitative Comparative Evidence for Amaranth Aluminium Lake (CAS 15876-44-5) Against Closest Analogs


Light Fastness of Amaranth Aluminium Lake Compared with the Soluble Amaranth Sodium Salt

The amaranth aluminium lake exhibits a light fastness rating of 5 on the standard 1–8 textile/food colour scale, where 8 = excellent and 1 = very poor . In contrast, the parent soluble amaranth sodium salt (CAS 915-67-3) is rated at only 4 on the same scale [1]. This one-grade improvement is consistent across multiple supplier technical data sheets and reflects the protective effect of the aluminium hydroxide substrate, which shields the chromophore from photo-oxidative degradation .

Light fastness Photostability Food colour retention

Thermal Stability of Amaranth Aluminium Lake Versus the Soluble Amaranth Form

The amaranth aluminium lake is documented as colour-stable up to 105 °C with no loss of tinctorial strength . The parent soluble amaranth sodium salt, while rated at the maximum '5' on the EMCO heat-stability scale (tested at 100 °C), shows measurable degradation in real food matrices: biscuits baked with amaranth sodium salt exhibited 39–45% colour loss, promoted by baking soda, sucrose and dextrose [1]. Although a direct head-to-head degradation percentage for the lake under identical baking conditions was not located, the physical immobilisation of the dye on aluminium hydroxide and the higher temperature tolerance support a class-level inference of superior thermal resilience for the lake form, a property consistently cited across Chinese-language regulatory and technical documentation .

Heat stability Thermal degradation Baking process stability

Water Solubility and Migration Resistance for Fat-Based and Anhydrous Matrices

The amaranth aluminium lake is insoluble in water and most organic solvents, whereas the amaranth sodium salt dissolves at ≥120 g/L in water at 20 °C [1][2]. In practical terms, the lake is insoluble in water, ethanol (25%), and vegetable oil (only slightly soluble), and can be dispersed—but not dissolved—in glycerine, propylene glycol and sorbitol at a maximum of 0.1% . This insolubility eliminates colour bleeding into surrounding aqueous phases and migration within fat-based matrices, which is a well-documented limitation of the soluble dye form in multi-phase food and cosmetic products [2].

Solubility Colour migration Anhydrous formulation

Standardised Dye-Content Grade Segmentation for Application-Specific Procurement

Commercially standardised amaranth aluminium lake is available in three discrete dye-content grades: Low (11–16% w/w pure dye), Mid (20–26% w/w), and High (35–42% w/w), with the balance consisting of aluminium hydroxide substrate, moisture (≤17% w/w), and sodium chloride/sulphate (≤2% w/w) . This segmentation enables formulators to select a grade that optimally balances colour intensity against cost, aluminium load, and dispersibility requirements. By contrast, the soluble amaranth sodium salt is typically supplied at a single high-purity specification (≥85% total colouring matter) . Competing red aluminium lakes (e.g., erythrosine lake) are similarly available in tiered dye-content ranges, but the specific percentages and aluminium hydroxide ratios differ from those standardised for amaranth aluminium lake, making cross-lake procurement substitution subject to aluminium-content risk [1].

Dye content Standardised grades Formulation consistency

Controlled Particle Size for Predictable Dispersion and Colour Yield

A commercial specification for amaranth aluminium lake reports a maximum particle size of 7 μm . Particle size directly governs the specific surface area available for light scattering and the kinetics of dispersion into semi-solid matrices, meaning that tighter particle-size control translates directly into superior batch-to-batch colour consistency . While particle-size data for the soluble amaranth sodium salt is rarely published (because it dissolves rather than disperses), the lake's controlled micronisation contrasts with the broader particle-size distributions often observed in generic lake pigments, where aggregates can exceed 20–30 μm the absence of jet-milling . No publicly available particle-size specification was located for competing erythrosine or allura red lakes from independent sources that would permit a fully quantitative head-to-head comparison.

Particle size Dispersion Colour strength uniformity

Procurement-Linked Application Scenarios Where Amaranth Aluminium Lake (CAS 15876-44-5) Delivers Verifiable Differentiation


Surface-Coated Confectionery and Sugar-Panned Products Requiring No-Bleed Red Coloration

In sugar-shell coatings and panned confectionery, the aluminium lake's water insolubility ensures the red pigment remains physically locked within the coating layer rather than dissolving and migrating into the sugar matrix during drying. This directly addresses the well-documented leaching limitation of the soluble amaranth sodium salt, which can cause halo effects and inter-batch shade drift [1]. The three available dye-content grades allow co-manufacturers to procure the grade that meets the exact colour specification of each customer's brand standard.

Lipsticks, Pressed Powders, and Anhydrous Decorative Cosmetics

For lipsticks, blushers, and eyeshadows formulated in wax/oil bases, amaranth aluminium lake disperses into the lipid matrix without dissolving, preventing colour migration into adjacent packaging components or skin creases. The light fastness rating of 5 supports colour integrity under retail display lighting, while the maximum 7-μm particle size reduces the risk of surface graininess that can arise with coarser lake pigments .

Pharmaceutical Tablet Film Coatings with Regulatory Multi-Jurisdictional Requirements

In immediate-release and sustained-release tablet coating systems, the lake's thermal stability up to 105 °C withstands the heat of coating-pan drying without colour shift, while its insolubility prevents dye from leaching into the tablet core or between differently coloured layers in bilayer dosage forms. Conformity with EU 231/2012, Chinese GB 1886.219-2016, JECFA, and Japanese regulations simplifies the regulatory dossier for products intended for multi-market distribution .

Fat-Based Bakery Fillings and Compound Coatings Where Processing Temperatures Approach 100 °C

In fat-continuous bakery fillings, chocolate-like compound coatings, and sandwich-cookie creams, the lake's elevated heat tolerance (stable at ≥105 °C) provides an explicit safety margin over the soluble amaranth form, which loses 39–45% of its colour during baking [2]. The lake form does not dissolve into moisture released from the baked matrix, preserving the intended red hue throughout shelf life.

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